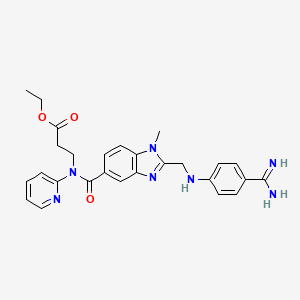

Dabigatran Ethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLICFSSKPUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332231 | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429658-95-7 | |

| Record name | Dabigatran ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Bioactivation Dynamics of Dabigatran Etexilate

Topic: Dabigatran Ethyl Ester Prodrug to Active Metabolite Conversion Content Type: Technical Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Clinical Pharmacologists.

Executive Summary

Dabigatran etexilate (BIBR 1048) represents a classic case study in "double prodrug" design, engineered to overcome the poor oral bioavailability of the polar, zwitterionic active moiety, dabigatran (BIBR 953). Unlike cytochrome P450-mediated prodrugs, dabigatran etexilate relies exclusively on sequential serine esterase-mediated hydrolysis.

This guide dissects the critical transition from the lipophilic ethyl ester/carbamate prodrug to the active thrombin inhibitor .[1] It details the organ-specific enzymatic cascade (Intestine

Molecular Mechanism of Activation

The conversion of dabigatran etexilate (DABE) to dabigatran (DAB) is not a single-step hydrolysis but a sequential cascade involving two distinct chemical cleavages mediated by different carboxylesterase (CES) isoforms compartmentalized in different tissues.[1][2][3][4]

The Sequential Hydrolysis Pathway

The "double prodrug" structure contains two hydrolyzable groups:[2][4]

-

Hexyloxycarbonyl carbamate (Hydrophobic tail for permeability).

-

Ethyl ester (Masks the carboxylate for absorption).

While both CES1 and CES2 can theoretically hydrolyze either bond, kinetic profiling reveals a strict physiological order due to tissue expression patterns:

-

Step 1 (Intestinal Phase): The high expression of CES2 in the intestinal epithelium preferentially targets the carbamate moiety. This converts DABE (BIBR 1048) into the intermediate metabolite M2 (BIBR 1087) .

-

Step 2 (Hepatic Phase): Upon portal transport to the liver, the highly abundant CES1 targets the remaining ethyl ester on M2. This yields the final active metabolite, Dabigatran (BIBR 953) .

Critical Insight: The ethyl ester hydrolysis by CES1 is the rate-limiting step for systemic exposure. Genetic polymorphisms in CES1 (but not CES2) significantly alter therapeutic efficacy.

Pathway Visualization

Figure 1: The sequential bioactivation pathway of Dabigatran Etexilate.[3][4][5] The physiological route (Red) relies on intestinal CES2 followed by hepatic CES1.

Enzyme Kinetics & Transporters

Understanding the kinetics is vital for predicting drug-drug interactions (DDIs). Unlike CYP-mediated metabolism, CES-mediated hydrolysis is rarely saturable at therapeutic concentrations, but it is susceptible to specific inhibitors.

Kinetic Parameters (Human Recombinant Enzymes)

| Parameter | Substrate Transition | Enzyme | Significance | ||

| Step 1 | DABE | CES2 | High affinity, low capacity.[1] Occurs during absorption.[3] | ||

| Step 2 | M2 | CES1 | High | Rapid conversion in liver. | |

| Alt Step | DABE | CES1 | High capacity.[1][4] Relevant if DABE bypasses gut hydrolysis. |

Data Source: Laizure et al. (2014) & Ebner et al. (2010).

Transporter Interplay (P-gp/ABCB1)

Before hydrolysis can occur, DABE must enter the cell. DABE is a substrate for P-glycoprotein (P-gp) .

-

Efflux: P-gp pumps DABE back into the intestinal lumen, limiting the amount available for CES2 hydrolysis.

-

DDI Risk: P-gp inhibitors (e.g., ketoconazole, verapamil) increase DABE absorption, overwhelming the hydrolysis pathway or leading to supratherapeutic levels of active dabigatran.

Experimental Protocols: Validating Hydrolysis In Vitro

To study this pathway, standard "Microsomal Stability" assays must be modified. Standard assays often use NADPH to fuel CYPs; however, for dabigatran, esterase activity is the target.

Protocol: Esterase-Mediated Hydrolysis Assay

Objective: Determine the intrinsic clearance (

Materials:

-

Enzyme Sources: Human Liver Microsomes (HLM) for CES1; Human Intestinal Microsomes (HIM) for CES2; or Recombinant CES1/CES2.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Tris buffer can sometimes inhibit esterases; phosphate is preferred.

-

Inhibitors (for validation):

-

BNPP (Bis-p-nitrophenyl phosphate): 100

(Broad spectrum esterase inhibitor). -

Loperamide: Specific CES2 inhibitor.

-

Ethanol: Competitive inhibitor of CES1 (transesterification).

-

Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in phosphate buffer.

-

Pre-incubation: Acclimatize at 37°C for 5 minutes.

-

Validation Step: Add BNPP (100

) to negative control wells to confirm non-enzymatic degradation is negligible.

-

-

Reaction Initiation: Add DABE (Final concentration 1

). DO NOT add NADPH (this isolates hydrolytic activity from oxidative metabolism). -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

ice-cold Acetonitrile containing Internal Standard (e.g.,-

Why? Acidification is often used to stop reactions, but low pH can destabilize the carbamate. Cold organic solvent is safer for DABE intermediates.

-

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for DABE (Prodrug), BIBR 1087 (M2), and BIBR 953 (Active).

Workflow Visualization

Figure 2: In vitro workflow for isolating carboxylesterase activity. Note the absence of NADPH to exclude CYP450 contributions.

Clinical Implications: Genetics & Variability

The dependence on CES1 makes dabigatran susceptible to specific genetic variances that do not affect CYP-metabolized drugs.

The CES1 rs2244613 Polymorphism

This Single Nucleotide Polymorphism (SNP) is the most clinically relevant genetic determinant for dabigatran.

-

Mechanism: The minor allele is associated with impaired CES1 function or expression.

-

Outcome: Patients carrying the variant allele have lower concentrations of active dabigatran (impaired Step 2 conversion).

-

Clinical Paradox: While usually "poor metabolizers" face toxicity, here, poor metabolism leads to therapeutic failure (stroke risk) due to lack of active drug. However, it also confers a protective effect against bleeding.

The "Alcohol Lock" Effect

CES1 contains a "side door" that allows ethanol to enter the active site. In the presence of alcohol, CES1 preferentially performs transesterification (swapping the ethyl group for an ethyl group) rather than hydrolysis.

-

In Vitro Consequence: In the presence of ethanol, the conversion of M2 to DAB is inhibited.

-

In Vivo: Heavy alcohol consumption can theoretically delay the activation of dabigatran.

References

-

Ebner, T., et al. (2010). "In vitro glucuronidation and hydrolysis of dabigatran etexilate." Drug Metabolism and Disposition. Link

-

Laizure, S. C., et al. (2014). "Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis." Drug Metabolism and Disposition. Link

-

Paré, G., et al. (2013). "Genetic determinants of dabigatran plasma levels and their relation to bleeding." Circulation. Link

-

Shi, J., et al. (2016). "Dabigatran etexilate activation is affected by the CES1 genetic polymorphism G143E (rs71647871) and gender." Biochemical Pharmacology. Link

Sources

- 1. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dabigatran Etexilate Activation is Affected by the CES1 Genetic Polymorphism G143E (rs71647871) and Gender - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabigatran etexilate activation is affected by the CES1 genetic polymorphism G143E (rs71647871) and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dabigatran Etexilate

Foreword: Understanding the "Why" of Solubility

In the realm of pharmaceutical sciences, particularly in the development of orally administered drugs, solubility is not merely a physical constant; it is the very gatekeeper of bioavailability. For a drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of dabigatran etexilate. As a direct thrombin inhibitor, its efficacy in preventing thromboembolic events is critically dependent on achieving consistent absorption, a challenge directly governed by its solubility profile.

This document moves beyond a simple recitation of data. It is structured to provide a causal narrative, explaining why dabigatran etexilate behaves as it does in different solvent systems and how this behavior dictates formulation strategies. We will delve into its fundamental physicochemical properties, explore its solubility across a spectrum of aqueous and organic media, and provide robust, field-proven methodologies for its characterization. This is a guide built on the pillars of scientific integrity: expertise born from experience, trustworthy and self-validating protocols, and an authoritative grounding in established scientific literature.

Core Physicochemical Properties Governing Solubility

Dabigatran etexilate mesylate (the commercially used salt form) is a prodrug of dabigatran.[1] Its molecular architecture is intentionally designed to enhance lipid membrane permeability for oral absorption, after which it is hydrolyzed by esterases to its active, more polar form.[2][3] This prodrug strategy, however, introduces significant solubility challenges. The molecule's behavior is best understood by examining its core properties.

-

Biopharmaceutics Classification System (BCS): Dabigatran etexilate is classified as a BCS Class II drug substance.[4][5][6] This classification signifies that it possesses high intestinal permeability but suffers from low aqueous solubility, making solubility the rate-limiting step for its absorption.[4]

-

Molecular Structure: The presence of multiple functional groups, including two basic centers (a benzimidazole moiety and a carbamic acid hexyl ester moiety) and two ester linkages, dictates its physicochemical behavior.[2]

-

pKa and Ionization: The molecule has two key pKa values: 4.0 ± 0.1 for the benzimidazole ring and 6.7 ± 0.1 for the amidine group of the carbamic acid hexyl ester moiety.[2][5][7] This makes dabigatran etexilate a weak base. Its degree of ionization, and therefore its aqueous solubility, is profoundly dependent on the pH of the surrounding medium. In acidic environments (pH < 4), both basic centers are protonated, rendering the molecule charged and significantly more soluble. As the pH increases into the neutral and basic range, the molecule becomes predominantly un-ionized, leading to a dramatic decrease in solubility.

-

Lipophilicity (LogP): The partition coefficient (LogP) of the neutral form is approximately 3.8, indicating that the un-ionized molecule is highly lipophilic (fat-soluble) and consequently poorly soluble in water.[2][5][8]

-

Polymorphism: Dabigatran etexilate mesylate is known to exist in different crystalline forms, or polymorphs.[9][10] Anhydrous Form I and Form II have been identified, with Form II being the more thermodynamically stable.[9][10] While both forms exhibit very similar aqueous solubility characteristics, the choice of polymorph (Form I was chosen for development) can impact bulk processing properties and stability.[4][9] It is crucial for researchers to be aware of the polymorphic form they are working with, as different forms can have different dissolution rates.

The pH-Dependent Aqueous Solubility Profile

The most critical aspect of dabigatran etexilate's solubility is its dramatic dependence on pH. This behavior is a direct consequence of its pKa values and is the single most important factor influencing its formulation and in vivo performance.

The relationship is clear: solubility is high in acidic conditions and extremely low in neutral-to-basic conditions, which has significant implications for its dissolution throughout the gastrointestinal tract.[11][12]

Caption: pH-dependent ionization and solubility of Dabigatran Etexilate.

This pH dependency explains the formulation strategy for the commercial product Pradaxa®, which incorporates tartaric acid pellets.[11] The tartaric acid creates an acidic microenvironment within the capsule, promoting the dissolution of dabigatran etexilate into its soluble, ionized form, thereby facilitating absorption in the upper GI tract before it can precipitate at the higher pH of the small intestine.[11]

Table 1: Aqueous Solubility of Dabigatran Etexilate Mesylate at Different pH Values

| Medium | pH | Approximate Solubility (mg/mL) | Reference |

| 0.1 N HCl | ~1.2 | > 50 | [2] |

| Pure Water | Neutral | 1.8 | [2][10][11] |

| Phosphate Buffer | 7.2 | ~0.3 | [13] |

| Buffer | 7.4 | 0.003 | [2] |

Solubility in Common Organic Solvents

For research and analytical purposes, preparing stock solutions in organic solvents is a common practice. Dabigatran etexilate mesylate exhibits good solubility in several polar organic solvents. This data is essential for in vitro experimental design.

Table 2: Solubility in Selected Organic Solvents

| Solvent | Approximate Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥36.19 (approx. 10) | [13][14] |

| Dimethylformamide (DMF) | ~10 | [13] |

| Ethanol (EtOH) | ~5 (≥45.8 with warming) | [13][14] |

| Methanol | Freely Soluble | [10][15] |

| Isopropanol | Sparingly Soluble | [10][15] |

Note on Preparation: When preparing stock solutions, it is advisable to use an inert gas and store them at -20°C for optimal stability.[13] For biological experiments, ensure that the final concentration of the organic solvent is sufficiently low to avoid physiological effects.[13]

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, a standardized protocol for determining equilibrium solubility is paramount. The shake-flask method is the universally accepted "gold standard" for this purpose, as it measures the true thermodynamic solubility of a compound.[16][17]

Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is synthesized from guidelines provided by the USP and WHO.[17][18][19]

Objective: To determine the equilibrium solubility of dabigatran etexilate in a specific medium (e.g., pH 4.5 buffer) at a controlled temperature (e.g., 37 °C).

Materials:

-

Dabigatran Etexilate Mesylate (known polymorphic form)

-

Solvent medium (e.g., USP-grade buffer, pre-adjusted to 37 °C)

-

Scintillation vials or glass flasks with screw caps

-

Calibrated orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical method (e.g., HPLC-UV) for quantification

Methodology:

-

Preparation: Add an excess amount of dabigatran etexilate mesylate to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated. A common starting point is to add 5-10 mg of solid to 1 mL of the solvent.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 37 ± 0.5 °C) and agitation speed (e.g., 100 rpm).

-

Causality Check: The temperature must be rigorously controlled as solubility is temperature-dependent. Agitation facilitates the dissolution process, but it should not be so vigorous as to cause particle attrition.

-

-

Equilibrium Confirmation: Allow the suspension to shake for a predetermined period. For BCS classification, 24-48 hours is typical. To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).

-

Self-Validation: This step is crucial. Without confirming that the concentration has plateaued, one might be measuring kinetic solubility or an intermediate state, not the true thermodynamic equilibrium.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow excess solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.

-

Causality Check: Filtration is a critical step. Any particulate matter will lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the drug.

-

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the pH of the remaining supernatant in the vial to confirm it has not shifted during the experiment, which can occur if the compound itself influences the final pH.

Caption: Experimental workflow for the Shake-Flask Solubility method.

Conclusion: A Profile of Purposeful Complexity

The solubility profile of dabigatran etexilate is a study in purposeful chemical design. Its characteristics are not accidental but are a direct result of its function as an orally administered prodrug. The low intrinsic aqueous solubility is a consequence of the lipophilic moieties required for membrane permeation, while its pH-dependent behavior is dictated by the ionizable functional groups. For the drug development professional, understanding this profile is not an academic exercise but a practical necessity. It informs everything from the selection of solvents for preclinical assays to the rational design of a finished drug product capable of overcoming inherent bioavailability challenges. The data and protocols presented herein provide a robust framework for the accurate and reliable characterization of this important therapeutic agent.

References

-

Sieber, A., et al. (2023). The polymorph landscape of dabigatran etexilate mesylate: Taking the challenge to bring a metastable polymorph to market. PubMed. [Link]

-

PharmacyLibrary. (n.d.). Dabigatran Etexilate – Diclofenac Sodium | Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

-

Quick Company. (n.d.). Pharmaceutical Formulations Of Dabigatran. [Link]

- Google Patents. (n.d.). WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them.

-

European Medicines Agency. (2023). Dabigatran Etexilate Accord. [Link]

-

Therapeutic Goods Administration (TGA). (2016). AusPAR Attachment 1: Product Information for Pradaxa. [Link]

-

PubChem - NIH. (n.d.). Dabigatran. [Link]

-

accessdata.fda.gov. (2010). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CHEMISTRY REVIEW(S). [Link]

-

PubChem - NIH. (n.d.). Dabigatran Etexilate. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

World Journal of Pharmaceutical Research. (2017). hydrophilic carrier based amalgamation to improve the in-vivo performance: dabigatran as a model. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

European Medicines Agency. (2016). Guideline on the chemistry of active substances. [Link]

-

Kortejarvi, H., et al. (2013). The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. PubMed. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Dabigatran. [Link]

-

USP-NF. (n.d.). <1236> Solubility Measurements ABSTRACT. [Link]

-

International Council for Harmonisation. (2019). ICH Guideline M9 on Biopharmaceutics Classification System-Based Biowaivers. [Link]

Sources

- 1. Dabigatran - Wikipedia [en.wikipedia.org]

- 2. tga.gov.au [tga.gov.au]

- 3. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]

- 7. tapellets.com [tapellets.com]

- 8. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The polymorph landscape of dabigatran etexilate mesylate: Taking the challenge to bring a metastable polymorph to market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]

- 11. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. apexbt.com [apexbt.com]

- 15. pharmacylibrary.com [pharmacylibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. uspnf.com [uspnf.com]

- 19. â©1236⪠Solubility Measurements [doi.usp.org]

An In-depth Technical Guide on the Discovery and Development of Dabigatran Etexilate

A Senior Application Scientist's Perspective on Rational Drug Design and Clinical Translation

This guide provides a comprehensive overview of the discovery and development of dabigatran etexilate (marketed as Pradaxa®), the first orally administered direct thrombin inhibitor to gain widespread clinical use. We will explore the scientific rationale that drove its creation, the key experimental milestones from bench to bedside, and the clinical evidence that established its role in modern anticoagulant therapy.

The Unmet Need: Limitations of Traditional Anticoagulants

For over six decades, vitamin K antagonists (VKAs) like warfarin were the cornerstone of long-term oral anticoagulation for preventing and treating thromboembolic disorders.[1][2] While effective, their use is fraught with challenges, including a narrow therapeutic window, delayed onset and offset of action, and numerous food and drug interactions.[1][2] These limitations necessitate frequent monitoring of the international normalized ratio (INR) to maintain therapeutic efficacy while minimizing bleeding risks.[1] This complex management often leads to suboptimal patient outcomes and spurred the search for novel oral anticoagulants (NOACs) with more predictable pharmacological profiles.[2]

The Target: Thrombin's Pivotal Role in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a serine protease that plays a central role in this process.[3][4] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a thrombus.[1][5] Thrombin also amplifies its own production by activating upstream clotting factors and promotes platelet aggregation.[1][6] Its critical and multifaceted role made it a prime target for the development of new anticoagulants.[3][4][7]

Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that bind directly to thrombin, blocking its enzymatic activity.[8][9] This mechanism is distinct from indirect inhibitors like heparin, which require a cofactor (antithrombin) to exert their effect.[1][10] An important theoretical advantage of DTIs is their ability to inhibit both free and fibrin-bound thrombin, the latter of which can remain active within a clot and contribute to its expansion.[1][6]

From Concept to Candidate: The Rational Design of Dabigatran

The journey to dabigatran began with the aim of creating a potent, selective, and orally bioavailable direct thrombin inhibitor. The development was a testament to the power of structure-based drug design.

The Prodrug Strategy: Overcoming Bioavailability Hurdles

A significant challenge in developing oral DTIs was achieving adequate absorption from the gastrointestinal tract.[8] Many potent thrombin inhibitors are highly polar molecules, which limits their ability to cross cell membranes. To overcome this, a prodrug approach was employed.[8][11] Dabigatran, the active molecule, is a potent but poorly absorbed compound.[3] To enhance its oral bioavailability, it was converted into dabigatran etexilate, a lipophilic prodrug.[3][12] The addition of ethyl ester and hexyloxycarbonyl side chains renders the molecule more fat-soluble, facilitating its absorption.[11][12]

Activation and Mechanism of Action

Following oral administration, dabigatran etexilate is rapidly absorbed and then converted by esterases in the gut, portal vein, and liver to its active form, dabigatran.[1][6] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin.[1][13] It binds to the active site of the thrombin molecule, preventing it from converting fibrinogen to fibrin and thereby inhibiting thrombus formation.[1][14][15] This inhibition is highly specific for thrombin.[3]

Chemical Synthesis: A Multi-step Process

The synthesis of dabigatran etexilate is a complex, multi-step process involving the creation of several key intermediates.[16][17][18] Various synthetic routes have been developed to optimize yield and purity while minimizing the formation of impurities.[19][20][21]

Simplified Synthetic Scheme:

A general overview of the synthesis involves the coupling of key starting materials to form a central benzimidazole core, followed by a series of reactions to introduce the necessary functional groups.[16] The final steps typically involve the addition of the etexilate and hexyloxycarbonyl moieties to the dabigatran backbone.[17][21]

Key Intermediates and Reagents:

| Intermediate/Reagent | Role in Synthesis |

| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | A key intermediate in forming the core structure.[16] |

| n-hexyl chloroformate | Reagent used to introduce the hexyloxycarbonyl group.[16][17] |

| Iron powder and hydrochloric acid | Used for the reduction of a nitro group in an intermediate step.[16] |

| Methane sulfonic acid | Used to form the mesylate salt of dabigatran etexilate for improved stability.[17][20] |

Protocol for a Key Synthetic Step: Reduction of a Nitro Intermediate

-

Reaction Setup: A mixture of the nitro-containing key intermediate, tetrahydrofuran (THF), and water (1:1) is prepared in a reaction vessel.

-

Reagent Addition: Iron powder and hydrochloric acid are added to the mixture at a controlled temperature of 25–35 °C.[16]

-

Reaction Monitoring: The reaction is stirred for approximately 2 hours, with progress monitored by a suitable analytical technique (e.g., thin-layer chromatography).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove the iron salts and isolate the resulting amino intermediate.

-

Purification: The crude product is then purified, for example, by recrystallization, to obtain the desired intermediate in high purity for the subsequent steps.

Preclinical Development: Establishing a Pharmacological Profile

Preclinical studies in animal models were crucial for characterizing the pharmacokinetic and pharmacodynamic properties of dabigatran etexilate and for providing the initial evidence of its antithrombotic efficacy and safety.

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers and animal models demonstrated that dabigatran has a predictable pharmacokinetic and pharmacodynamic profile.[13][22][23]

-

Absorption and Bioavailability: After oral administration, dabigatran etexilate is rapidly absorbed, with peak plasma concentrations of the active dabigatran molecule reached within 0.5 to 2 hours.[1][13][24] The absolute bioavailability is approximately 6.5%.[1]

-

Distribution: Dabigatran has a low plasma protein binding.

-

Metabolism: It is not metabolized by the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions.[13][22] The primary metabolic pathway is glucuronidation, forming active acyl glucuronides.[24]

-

Elimination: Dabigatran is primarily excreted unchanged in the urine, with an elimination half-life of 12 to 14 hours.[13]

Pharmacokinetic Parameters of Dabigatran:

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours[13] |

| Absolute Bioavailability | ~6.5%[1] |

| Elimination Half-life | 12-14 hours[13] |

| Primary Route of Elimination | Renal[13][22] |

In Vivo Efficacy and Safety

Animal models of thrombosis demonstrated that dabigatran is an effective antithrombotic agent in both venous and arterial settings.[3] Studies in rats showed a dose-dependent reduction in thrombus formation.[25] These preclinical findings provided the rationale for advancing dabigatran etexilate into clinical trials.

Clinical Development: From Phase I to Landmark Trials

The clinical development program for dabigatran etexilate was extensive, encompassing numerous trials across various indications.

Phase I and II Studies

Early-phase clinical trials in healthy volunteers and patients confirmed the predictable pharmacokinetics and pharmacodynamics observed in preclinical studies.[22][24] These studies also helped to establish the appropriate dose ranges for further investigation. The BISTRO trials (Boehringer Ingelheim Study in Thrombosis) were phase II studies that showed the effectiveness of dabigatran etexilate for the prevention of venous thromboembolism (VTE).[1]

Phase III Clinical Trials: The RE-LY Trial and Beyond

The landmark RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy) trial was a pivotal phase III study that compared two fixed doses of dabigatran (110 mg and 150 mg twice daily) with warfarin in over 18,000 patients with non-valvular atrial fibrillation.[26][27]

Key Findings of the RE-LY Trial:

| Outcome | Dabigatran 110 mg BID vs. Warfarin | Dabigatran 150 mg BID vs. Warfarin |

| Primary Efficacy (Stroke/Systemic Embolism) | Non-inferior (similar rates)[26][28] | Superior (lower rates)[26][29] |

| Major Bleeding | Lower rates[26][29] | Similar rates[26][29] |

| Hemorrhagic Stroke | Lower rates[26] | Lower rates[26] |

The results of the RE-LY trial were groundbreaking, demonstrating that dabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism, with a similar risk of major bleeding.[26][30] The 110 mg dose was non-inferior to warfarin for the primary efficacy outcome but was associated with a significantly lower rate of major bleeding.[26][28]

Following the success of RE-LY, other pivotal trials further established the efficacy and safety of dabigatran in various clinical settings:

-

RE-COVER and RE-COVER II: These trials demonstrated that dabigatran was non-inferior to warfarin for the treatment of acute VTE.[31]

-

RE-MEDY and RE-SONATE: These studies evaluated dabigatran for the extended treatment of VTE, showing its efficacy in preventing recurrent events.[31][32]

Post-Marketing and Future Directions

The approval of dabigatran etexilate marked a new era in oral anticoagulation.[3] Post-marketing surveillance and real-world studies have largely confirmed the findings from the clinical trials. A significant development in the post-marketing phase was the approval of idarucizumab, a specific reversal agent for dabigatran, which provides an important safety measure in cases of major bleeding or the need for urgent surgery.[2]

Ongoing research continues to explore the use of dabigatran in other patient populations and clinical scenarios.[33]

Conclusion

The discovery and development of dabigatran etexilate is a prime example of successful translational medicine, where a deep understanding of pathophysiology and a rational approach to drug design led to a novel therapeutic that has significantly impacted clinical practice. From the initial concept of targeting thrombin to the clever use of a prodrug strategy and the execution of large-scale clinical trials, the story of dabigatran is a comprehensive illustration of the modern drug development process. Its journey has provided a valuable alternative to traditional anticoagulants, offering a more convenient and, in many cases, safer option for patients at risk of thromboembolic events.

References

-

Dabigatran etexilate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Dabigatran Etexilate | Circulation - American Heart Association Journals. (2011, April 5). Retrieved from [Link]

-

Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development - ACS Publications. (2024, August 28). Retrieved from [Link]

-

Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed. (n.d.). Retrieved from [Link]

-

Discovery and development of direct thrombin inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

-

Direct thrombin inhibitors – a survey of recent developments - PMC. (n.d.). Retrieved from [Link]

-

Translational success stories: development of direct thrombin inhibitors - PubMed. (2012, September 14). Retrieved from [Link]

-

The discovery of dabigatran etexilate for the treatment of venous thrombosis - PubMed. (2016, May 30). Retrieved from [Link]

-

Dabigatran (Pradaxa) - PMC - NIH. (n.d.). Retrieved from [Link]

-

The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PubMed. (2007, May 15). Retrieved from [Link]

-

Pradaxa (Dabigatran Etexilate Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). Retrieved from [Link]

-

The Long-Term Multicenter Observational Study of Dabigatran Treatment in Patients With Atrial Fibrillation (RELY-ABLE) Study | Circulation. (n.d.). Retrieved from [Link]

-

an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed. (n.d.). Retrieved from [Link]

-

Dabigatran Etexilate: An In-Depth Look at the Anticoagulant Medication - Qingmu. (2023, October 31). Retrieved from [Link]

-

An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017, April 10). Retrieved from [Link]

-

Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate | ACS Omega. (2018, May 29). Retrieved from [Link]

-

Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC - NIH. (2018, June 27). Retrieved from [Link]

-

The RE-LY Trial - HRS - Heart Rhythm Society. (2009, September 17). Retrieved from [Link]

-

The RE-LY trial: Dabigatran non-inferior to warfarin in preventing strokes in patients with atrial fibrillation [Classics Series] | 2 Minute Medicine. (2014, February 21). Retrieved from [Link]

-

Pharmacokinetics and Pharmacodynamics of Dabigatran Etexilate, an Oral Direct Thrombin Inhibitor, Are Not Affected by Moderate Hepatic Impairment - Ovid. (n.d.). Retrieved from [Link]

-

Pharmacology, Pharmacokinetics, and Pharmacodynamics of Dabigatran Etexilate, an Oral Direct Thrombin Inhibitor | Semantic Scholar. (n.d.). Retrieved from [Link]

-

The Discovery of Dabigatran Etexilate - PMC - NIH. (2013, February 12). Retrieved from [Link]

-

Dabigatran Etexilate – Application in Therapy and Current Clinical Research. (n.d.). Retrieved from [Link]

-

Preclinical Study on a Novel Fluoroderivative of Dabigatran Etexilate in Animal Models. (2024, January 1). Retrieved from [Link]

- US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents. (n.d.).

-

Translational Success Stories: Development of Direct Thrombin Inhibitors. (2012, September 14). Retrieved from [Link]

-

RE-LY: Dabigatran versus Warfarin in Patients with Atrial Fibrillation - RxFiles. (2011, February 14). Retrieved from [Link]

-

The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC. (2013, July 9). Retrieved from [Link]

-

Dabigatran - Wikipedia. (n.d.). Retrieved from [Link]

-

Dabigatran Etexilate in Children with Venous Thromboembolism: Results of the Open-Label, Phase IIb/III, Randomized Diversity Clinical Trial - ASH Publications. (2020, November 5). Retrieved from [Link]

-

Direct thrombin inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

Pradaxa® (Dabigatran Etexilate) RE-MEDY™ & RE-SONATE® CLINICAL TRIALS | HCP. (n.d.). Retrieved from [Link]

-

Full article: A Comprehensive Appraisal of Dabigatran Etexilate Clinical Evidence and Applications: A 10-year-long Story - Taylor & Francis. (n.d.). Retrieved from [Link]

-

(PDF) The Discovery of Dabigatran Etexilate - ResearchGate. (2013, February 12). Retrieved from [Link]

-

The development of prodrugs is a well-established method of improving... - ResearchGate. (n.d.). Retrieved from [Link]

-

The pharmacology and therapeutic use of dabigatran etexilate - PubMed. (2013, January 24). Retrieved from [Link]

-

Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

-

Protocol, rationale and design of DAbigatran for Stroke PreVention In Atrial Fibrillation in MoDerate or Severe Mitral Stenosis (DAVID-MS): a randomised, open-label study - PMC. (2020, September 25). Retrieved from [Link]

-

Protocol, rationale and design of DAbigatran for Stroke PreVention In Atrial Fibrillation in MoDerate or Severe Mitral Stenosis (DAVID-MS): a randomised, open-label study - PubMed. (2020, September 25). Retrieved from [Link]

-

Dabigatran: A new oral anticoagulant - Mahidol University. (n.d.). Retrieved from [Link]

-

Dabigatran etexilate: an oral direct thrombin inhibitor for prophylaxis and treatment of thromboembolic diseases - PubMed. (n.d.). Retrieved from [Link]

-

Dabigatran – a case history demonstrating the need for comprehensive approaches to optimize the use of new drugs - PMC. (2013, May 14). Retrieved from [Link]

-

Design and synthesis of dabigatran etexilate derivatives with inhibiting thrombin activity for hepatocellular carcinoma treatment - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. The discovery of dabigatran etexilate for the treatment of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. qingmupharm.com [qingmupharm.com]

- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct thrombin inhibitors – a survey of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational success stories: development of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 10. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Dabigatran - Wikipedia [en.wikipedia.org]

- 13. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pradaxa (Dabigatran Etexilate Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. asianpubs.org [asianpubs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 22. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dt.mahidol.ac.th [dt.mahidol.ac.th]

- 26. hrsonline.org [hrsonline.org]

- 27. rxfiles.ca [rxfiles.ca]

- 28. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2minutemedicine.com [2minutemedicine.com]

- 30. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 33. clinicaltrials.eu [clinicaltrials.eu]

Precision Synthesis of Dabigatran Etexilate: A Process Chemistry Guide to Key Starting Materials

Executive Summary

Dabigatran etexilate (Pradaxa®) represents a landmark in anticoagulant therapy as a direct thrombin inhibitor.[1][2][3][4] However, its structural complexity—specifically the benzimidazole core and the amphiphilic prodrug "tails"—presents significant process chemistry challenges.

This technical guide deconstructs the synthesis into its Key Starting Materials (KSMs) and Critical Process Parameters (CPPs) . Unlike standard protocols, this guide focuses on the causality of synthetic choices: why specific reagents are selected to mitigate regioisomer formation, how moisture control dictates yield in the Pinner reaction, and how to manage the impurity profile of a double-prodrug system.

Part 1: Retrosynthetic Logic & Architecture

To understand the material requirements, we must first visualize the disconnection of the API. The synthesis converges on three distinct structural motifs: the Pyridine Side Chain , the Benzimidazole Core , and the Amidine/Carbamate Tail .

Figure 1: Retrosynthetic Disconnection of Dabigatran Etexilate

Caption: Strategic bond breaking showing the convergence of KSM-1, KSM-2, and KSM-3 into the final API.

Part 2: Critical Key Starting Materials (KSM) Profiles

The quality of the final API is strictly dependent on the impurity profiles of these three Regulatory Starting Materials.

Table 1: KSM Specifications & Critical Quality Attributes (CQAs)

| Material ID | Chemical Name | CAS No. | Function | Critical Quality Attributes (CQA) |

| KSM-1 | Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | Side Chain: Provides the pyridine moiety and ethyl ester tail.[4][5] | Water Content: <0.1% (Critical for coupling).Purity: >98.5%.Impurity: 2-Aminopyridine (must be <0.1% as it is genotoxic).[4] |

| KSM-2 | 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Core Scaffold: Precursor to the diamine required for benzimidazole formation.[4] | Regio-purity: Isomers in the nitro position will lead to irreversible structural defects in the core.Particle Size: Controls reaction rate during heterogeneous reduction. |

| KSM-3 | N-(4-Cyanophenyl)glycine | 176306-65-3 | Linker: Connects the core to the amidine functionality.[4] | Cyanide Content: Control required.Glycine Impurities: Free glycine leads to side-reactions during cyclization.[4] |

| Reagent | Hexyl Chloroformate | 6092-54-2 | Prodrug Cap: Lipophilic tail enabling oral bioavailability.[4] | Acid Chloride Content: Must be free of HCl to prevent premature hydrolysis of the ester groups. |

Part 3: Critical Synthetic Modules

Module A: The "Heart" Construction (Benzimidazole Formation)

The Challenge: The formation of the benzimidazole ring is the most complex step. It involves reducing the nitro group of KSM-2 (coupled with KSM-1) to a diamine, followed by cyclization with KSM-3.[4] The Risk: Incorrect cyclization leads to regioisomers that are nearly impossible to separate by crystallization.

Protocol: Coupling & Cyclization

-

Activation: KSM-2 is activated (typically via Thionyl Chloride or CDI) and coupled with KSM-1 in THF/Toluene.[4]

-

Why: CDI (1,1'-Carbonyldiimidazole) is preferred over acid chlorides in modern processes to minimize HCl generation, which can degrade the ethyl ester of KSM-1.

-

-

Reduction: The nitro intermediate is reduced to the aniline derivative using Fe/Acetic Acid or Catalytic Hydrogenation (Pd/C) .

-

Control: Hydrogenation must be temperature-controlled (<50°C) to prevent reduction of the pyridine ring.[4]

-

-

Cyclization: The resulting diamine is reacted with KSM-3 using a dehydration agent (e.g., PPA or T3P).

-

Insight: The use of Propylphosphonic Anhydride (T3P) is superior to Polyphosphoric Acid (PPA) as it operates at milder temperatures, reducing degradation of the ester tails.

-

Module B: The "Tail" Assembly (Pinner Reaction)

The Challenge: Converting the nitrile group (from KSM-3) into an amidine without hydrolyzing the two ester groups present on the molecule. The Solution: The Pinner Reaction.

Protocol:

-

Imidate Formation: Dissolve the benzimidazole intermediate in anhydrous ethanol/HCl gas at 0–5°C.

-

Critical: Moisture must be <0.05%. Water will convert the imidate directly to an ester, killing the amidine formation (Impurity 38).

-

-

Ammonolysis: Treat the imidate intermediate with Ammonium Carbonate or Ammonia gas to form the amidine.

-

Capping: React the amidine with Hexyl Chloroformate in a biphasic system (Water/Acetone) with Potassium Carbonate base.

-

Why Biphasic? It buffers the HCl generated, protecting the acid-labile ester groups.

-

Figure 2: Process Flow & Critical Control Points

Caption: Step-by-step workflow highlighting where impurities are most likely to generate.

Part 4: Impurity Management & Troubleshooting

In drug development, characterizing the impurity profile is as important as the yield. For Dabigatran, three specific impurities are pervasive:

-

Impurity 36 (Alcoholysis Impurity):

-

Origin: Occurs during the Pinner reaction if the solvent contains methanol traces or if reaction times are prolonged, leading to transesterification of the ethyl ester.

-

Control: Use strictly anhydrous Ethanol; avoid Methanol in cleaning cycles.

-

-

Impurity 38 (Hydrolysis Impurity):

-

Origin: Hydrolysis of the amidine or ester groups.

-

Control: Maintain pH > 4 during workups. The ester groups are highly labile in strong acid/base.

-

-

Regioisomer Impurity:

-

Origin: During Step 3 (Cyclization), the amine can attack the carbonyl in two orientations if the steric bulk is not managed.

-

Control: Use of steric directing groups or specific solvents (like glacial acetic acid) to favor the 1,2-disubstituted benzimidazole.

-

References

-

Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry. Link[4]

-

Boehringer Ingelheim Pharma. (1998).[4] Disubstituted Bicyclic Heterocycles, Processes for their Preparation and Pharmaceutical Compositions Containing Them. WO Patent 98/37075. Link[4]

-

Chen, B., et al. (2013). Improved Synthesis of Dabigatran Etexilate. Organic Process Research & Development. Link[4]

-

Mathad, V. T., et al. (2024).[1] Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. Link[1][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110128407B - Preparation method of dabigatran etexilate key intermediate - Google Patents [patents.google.com]

Methodological & Application

Advanced LC-MS/MS Protocol: Simultaneous Analysis of Dabigatran, Dabigatran Etexilate, and Acyl Glucuronide Metabolites

[1][2]

Executive Summary & Scientific Rationale

Dabigatran etexilate (DABE) is a double prodrug hydrolyzed by esterases into the active direct thrombin inhibitor, dabigatran (DAB).[1] Dabigatran is further metabolized primarily via conjugation to form pharmacologically active acyl glucuronides (DAB-G).

The Analytical Challenge: Acyl Glucuronide Instability

The quantification of dabigatran metabolites presents a unique challenge: acyl glucuronide instability .

-

Positional Isomerization: The 1-O-acyl glucuronide formed initially undergoes rapid chemical rearrangement (acyl migration) to 2-O, 3-O, and 4-O isomers in aqueous solution.

-

Back-Conversion: At physiological or alkaline pH, these glucuronides hydrolyze back to the parent dabigatran. If not controlled, this leads to a gross overestimation of "free" dabigatran and underestimation of metabolites.

Core Directive of this Protocol: To ensure scientific integrity, this protocol mandates strict pH control during sample collection, processing, and analysis. We utilize a simultaneous quantification approach using acidified protein precipitation to stabilize the glucuronides, preventing back-conversion.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the metabolic conversion and the critical analytical decision points required to stabilize these analytes.

Figure 1: Metabolic pathway of Dabigatran and the critical stabilization step required for accurate LC-MS/MS analysis.

Materials & Reagents

-

Analytes: Dabigatran Etexilate, Dabigatran, Dabigatran Acyl Glucuronide (mixture or 1-O-beta isomer).

-

Internal Standard (ISTD): [

C -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[3]

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation Protocol

Objective: Extract analytes while inhibiting esterase activity and preventing glucuronide hydrolysis.

Step 1: Stabilization (Critical)

-

Action: Ideally, blood should be collected into tubes containing an acidic stabilizer (e.g., citric acid). If standard EDTA tubes are used, process immediately.

-

Lab Step: Keep all samples on ice. Do not allow to reach room temperature for extended periods.

Step 2: Protein Precipitation (PPT)

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL [

C -

Add 150 µL of Acidified Precipitation Solvent (Acetonitrile containing 0.2% Formic Acid).

-

Why? The formic acid lowers the pH of the supernatant, stabilizing the acyl glucuronides.

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C .

-

Transfer 100 µL of the supernatant to a clean vial/plate.

-

Dilute with 100 µL of 0.1% Formic Acid in Water.

-

Why? Diluting the organic extract ensures better peak shape on the C18 column during the initial loading phase.

-

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[1][2][3][5][6][7][8]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

-

Selection Logic: A C18 stationary phase provides sufficient retention for the hydrophobic parent (DABE) while allowing separation of the polar glucuronides from the solvent front.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.00 | 10 | Initial loading, divert waste if possible. |

| 0.50 | 10 | Hold to elute salts. |

| 3.00 | 90 | Linear ramp to elute DABE (most hydrophobic). |

| 3.50 | 90 | Wash column. |

| 3.60 | 10 | Return to initial conditions. |

| 5.00 | 10 | Re-equilibration. |

Mass Spectrometry (MS/MS)[1][2][3][5][6][8][9][10]

-

Ionization: ESI Positive mode (ESI+).

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Gas Flow: 1000 L/hr

-

-

Detection: Multiple Reaction Monitoring (MRM).[5][6][1][2][7]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Dabigatran (DAB) | 472.2 | 289.1 | 30 | 28 | Quant |

| 472.2 | 324.2 | 30 | 20 | Qual | |

| Dabigatran Etexilate (DABE) | 628.3 | 289.1 | 40 | 32 | Quant |

| Dabigatran Acyl Glucuronide | 648.4 | 289.1 | 35 | 25 | Quant* |

| [ | 478.2 | 295.2 | 30 | 28 | ISTD |

*Note on Glucuronides: The transition 648.4 -> 289.1 represents the loss of the glucuronide moiety (176 Da). Due to isomer co-elution or partial separation, integrate the entire cluster of glucuronide peaks if they are not fully resolved, or sum the areas of individual isomer peaks.

Validation & Quality Control

To comply with FDA/EMA Bioanalytical Method Validation guidelines:

-

Linearity: Establish a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted (

) linear regression. -

Accuracy & Precision:

-

Intra-day and Inter-day precision should be <15% CV (20% at LLOQ).

-

Accuracy should be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. The use of [

C -

Stability Testing (Crucial for this assay):

-

Bench-top Stability: Assess stability of QC samples at Room Temperature for 4 hours. Expect degradation of glucuronides if not acidified.

-

Autosampler Stability: Verify stability at 4°C for 24 hours.

-

Troubleshooting & Optimization

-

Issue: Glucuronide Peak Splitting.

-

Cause: Separation of 1-O, 2-O, 3-O, 4-O isomers.

-

Solution: Do not attempt to force them into one peak by degrading chromatography. Instead, integrate all isomer peaks together as "Total Dabigatran Acyl Glucuronide."

-

-

Issue: High Background for Dabigatran in Glucuronide Standard.

-

Cause: In-source fragmentation. The glucuronide (648.[6]4) can lose the sugar moiety in the source, appearing as Dabigatran (472.2).

-

Check: Inject a pure Glucuronide standard and monitor the 472.2 channel. If a peak appears at the Glucuronide retention time, you have in-source fragmentation. Optimize (lower) the Cone Voltage/Declustering Potential.

-

References

-

Schmid, R., et al. (2021). "Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

Saffian, S. M., et al. (2015). "Quantification of Dabigatran and Indirect Quantification of Dabigatran Acylglucuronides in Human Plasma by LC–MS/MS."[8] Bioanalysis.

-

Gou, J., et al. (2015). "UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma." PLOS ONE.

-

Bernier, M., et al. (2014). "Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack." Canadian Journal of Hospital Pharmacy.

Sources

- 1. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endotell.ch [endotell.ch]

- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Quantification of Dabigatran and Indirect Quantification of Dabigatran Acylglucuronides in Human Plasma by LC–MS/MS / Bioanalysis, 2015 [sci-hub.ru]

Application Note: Synthesis of Dabigatran Etexilate Impurities for Reference Standards

Abstract & Strategic Importance

Dabigatran etexilate mesylate (DE), marketed as Pradaxa®, is a double prodrug designed to improve the oral bioavailability of the direct thrombin inhibitor, dabigatran. The molecule features two labile moieties—an ethyl ester and a hexyloxycarbonyl carbamate—that are susceptible to hydrolysis. Consequently, the impurity profile is dominated by hydrolysis products (Impurities B and C) and oxidative degradants.

For regulatory compliance (ICH Q3A/Q3B) and accurate HPLC method validation, high-purity reference standards of these impurities are required. This guide provides detailed, self-validating protocols for synthesizing the three most critical impurities:

-

Impurity B (Des-hexyl): The primary process intermediate and hydrolytic degradant.

-

Impurity C (Dabigatran Free Acid): The active metabolite and ultimate hydrolysis product.

-

N-Oxide Impurity: A common oxidative stress degradant.

Structural Analysis & Degradation Pathways[1][2][3]

The stability of dabigatran etexilate is dictated by the susceptibility of its amidine carbamate and ethyl ester groups. Understanding the specific degradation vectors allows us to target the synthesis of specific impurities.

Degradation Logic

-

Vector 1 (Acidic/Enzymatic): Hydrolysis of the ethyl ester to form the carboxylic acid.

-

Vector 2 (Basic/Enzymatic): Hydrolysis of the hexyloxycarbonyl group to the free amidine (Impurity B).

-

Vector 3 (Oxidative): Oxidation of the pyridine nitrogen or benzimidazole moiety.

Pathway Visualization

The following diagram illustrates the relationship between the parent drug and its key impurities.

Figure 1: Degradation pathways of Dabigatran Etexilate leading to target reference standards.

Experimental Protocols

Protocol A: Synthesis of Impurity B (Des-hexyl Dabigatran)

Chemical Name: Ethyl 3-[amino]propanoate.[1][2] Significance: This is the immediate precursor in the commercial synthesis of DE. It appears as a process impurity if acylation with n-hexyl chloroformate is incomplete, or as a degradation product upon loss of the carbamate.

1. Reaction Principle

Instead of attempting to selectively hydrolyze DE (which yields mixtures), we synthesize Impurity B directly from its nitrile precursor via the Pinner reaction. This ensures high specificity.

2. Materials

-

Precursor: Ethyl 3-amino]propanoate (Nitrile Intermediate).[1]

-

Reagents: Ethanol (anhydrous), HCl gas (or Acetyl Chloride/Ethanol), Ammonium Carbonate.

-

Solvents: Ethanol, Dichloromethane (DCM).

3. Step-by-Step Methodology

-

Pinner Salt Formation:

-

Dissolve 10.0 g of the Nitrile Precursor in 100 mL of anhydrous ethanol.

-

Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-35% w/w). Alternatively, generate HCl in situ by adding acetyl chloride dropwise to ethanol.

-

Stir at room temperature (25°C) for 8–10 hours. Monitor by TLC (DCM:MeOH 9:1) for disappearance of the nitrile.

-

Evaporate the solvent under reduced pressure to obtain the imidate ester hydrochloride intermediate as a residue.

-

-

Amidine Formation:

-

Redissolve the residue in 100 mL of fresh anhydrous ethanol.

-

Add Ammonium Carbonate (4.0 equiv, approx 8.0 g) in portions.

-

Stir the suspension at 25–30°C for 24 hours.

-

Checkpoint: HPLC should show conversion of the imidate to the amidine (Impurity B).

-

-

Workup & Purification:

-

Filter off inorganic salts.

-

Concentrate the filtrate to dryness.

-

Dissolve residue in DCM (150 mL) and wash with saturated NaHCO₃ (50 mL) to liberate the free base.

-

Crystallization: Recrystallize from Ethyl Acetate/Ethanol (9:1).

-

Yield: ~75-80% as an off-white solid.

-

Protocol B: Synthesis of Impurity C (Dabigatran Free Acid)

Chemical Name: N-[[2-[[(4-Carbamimidoylphenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine.[5] Significance: This is the active pharmacological moiety. It is the ultimate sink for all hydrolytic degradation pathways.

1. Reaction Principle

Global hydrolysis (saponification) of Dabigatran Etexilate Mesylate using strong base to cleave both the ethyl ester and the hexyloxycarbonyl carbamate.

2. Materials

-

Starting Material: Dabigatran Etexilate Mesylate (5.0 g).

-

Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Solvents: Ethanol, Water.[6]

3. Step-by-Step Methodology

-

Hydrolysis:

-

Dissolve 5.0 g of DE Mesylate in 50 mL of Ethanol/Water (1:1 v/v).

-

Add 5.0 equiv of NaOH (approx. 1.4 g dissolved in 5 mL water).

-

Reflux the mixture at 70°C for 3 hours.

-

Checkpoint: HPLC analysis must show <0.1% of parent DE and <0.1% of Impurity B (mono-hydrolyzed).

-

-

Isolation (Zwitterion Formation):

-

Cool the reaction mass to room temperature.[7]

-

Concentrate to remove ethanol.

-

Dilute with 20 mL water.

-

Slowly adjust pH to 7.0 ± 0.2 using 2N HCl. Crucial Step: Dabigatran free acid is zwitterionic and least soluble at neutral pH.

-

Stir the resulting slurry for 2 hours at 0–5°C.

-

-

Purification:

-

Filter the solid and wash with cold water (2 x 10 mL) followed by acetone (10 mL).

-

Dry under vacuum at 50°C.[1]

-

Yield: ~85% white to pale yellow powder.

-

Protocol C: Synthesis of N-Oxide Impurity

Significance: Oxidative stress testing (forced degradation) requires this standard to verify method specificity.

1. Methodology

-

Dissolve 1.0 g of Dabigatran Etexilate Mesylate in 20 mL DCM.

-

Cool to 0°C. Add 1.1 equiv of m-Chloroperbenzoic acid (mCPBA) .

-

Stir at 0–5°C for 2 hours.

-

Quench: Add 10% Sodium Sulfite solution to destroy excess peroxide.

-

Workup: Wash with saturated NaHCO₃. Dry organic layer and concentrate.[3]

-

Purification: Preparative HPLC is recommended for this impurity due to potential regioisomers.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient Acetonitrile/Ammonium Formate buffer.[8]

-

Analytical Validation & Data Summary

The synthesized standards must be characterized to ensure structural integrity.

Characterization Data

| Impurity | Molecular Formula | Expected Mass (M+H)+ | Key NMR Feature (¹H, DMSO-d6) |

| Impurity B (Des-hexyl) | C₂₇H₂₉N₇O₃ | 500.2 | Absence of hexyl signals (0.8-1.6 ppm); Presence of ethyl ester quartet (~4.0 ppm). |

| Impurity C (Dabigatran) | C₂₅H₂₅N₇O₃ | 472.2 | Absence of hexyl signals; Absence of ethyl ester quartet; Broad acid peak >12 ppm. |

| Parent DE | C₃₄H₄₁N₇O₅ | 628.3 | Presence of both hexyl chain and ethyl ester signals. |

HPLC Suitability

The reference standards synthesized above should be used to establish Relative Response Factors (RRF) and retention times.

-

Impurity B RRT: ~0.6 - 0.7 (relative to DE).

-

Impurity C RRT: ~0.3 - 0.4 (elutes early due to polarity).

References

-

Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. Link

-

Bernhardt, M., et al. (2016). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. Analyst, 141, 440-450. Link

-

Khasim Sharif, S. D., et al. (2017).[3] An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(6), 1367-1370. Link

-

ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

-

Bapatu, H., et al. (2016).[8] QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants. American Journal of Analytical Chemistry, 7, 494-524.[8] Link

Sources

- 1. EP2522662A1 - Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rjptonline.org [rjptonline.org]

- 8. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

High-Throughput UPLC-MS/MS Determination of Dabigatran in Human Plasma

A Stability-Indicating Protocol for Pharmacokinetic Analysis

Executive Summary & Scientific Context

Dabigatran etexilate (Pradaxa) is a prodrug that, upon oral administration, is rapidly hydrolyzed by esterases to the active moiety, Dabigatran , a direct thrombin inhibitor.[1] In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the accurate quantification of dabigatran in human plasma is critical.[2]

The Analytical Challenge: The primary challenge in dabigatran bioanalysis is the instability of its metabolites. Dabigatran forms acyl glucuronides (up to 35% of circulating drug) which are labile. Under alkaline conditions or improper sample handling, these glucuronides can hydrolyze back into the parent dabigatran, leading to an overestimation of the active drug concentration.

The Solution:

This protocol utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3] By employing an acidified sample preparation workflow and a stable isotope-labeled internal standard (

-

Stability: Prevention of glucuronide back-conversion.

-

Specificity: Chromatographic separation of the prodrug, active drug, and metabolites.

-

Sensitivity: Lower Limit of Quantification (LLOQ) suitable for trough level monitoring (~1 ng/mL).

Metabolic & Analytical Logic

Understanding the relationship between the prodrug, the active analyte, and the MS/MS transition is vital for method development.

Metabolic Pathway & Instability

The following diagram illustrates the conversion pathway and the critical stability checkpoint during sample preparation.

Figure 1: Metabolic pathway of Dabigatran showing the critical risk of ex vivo glucuronide hydrolysis (dashed red line) which causes analytical bias.

Experimental Protocol

Reagents and Materials

-

Reference Standards: Dabigatran (Free base),

-Dabigatran (Internal Standard).[4] -

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[4]

-

Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent (low dead volume is critical).

-

Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[5]

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over SPE for speed and cost-efficiency in high-throughput environments. Acidification is integrated to stabilize glucuronides.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples at room temperature. Vortex briefly.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tube.

-

Internal Standard Addition: Add 20 µL of Internal Standard working solution (

-Dabigatran at 500 ng/mL in 50:50 MeOH:Water). -

Precipitation: Add 150 µL of Acidified Acetonitrile (ACN containing 0.2% Formic Acid).

-

Note: The formic acid here is the "Stability Lock" to prevent glucuronide hydrolysis.

-

-

Mixing: Vortex vigorously for 5 minutes (1000 rpm).

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution (Optional): If the supernatant is too strong, transfer 50 µL supernatant to a clean plate and dilute with 100 µL Mobile Phase A.

-

Injection: Inject 2-5 µL onto the UPLC-MS/MS.

LC-MS/MS Conditions

Chromatographic Gradient

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min. Column Temp: 40°C.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Description |

| 0.00 | 90 | 10 | Initial | Equilibration |

| 0.50 | 90 | 10 | 6 | Load |

| 2.00 | 10 | 90 | 6 | Elution of Dabigatran |

| 2.50 | 10 | 90 | 6 | Wash |

| 2.60 | 90 | 10 | 1 | Re-equilibration |

| 3.50 | 90 | 10 | 1 | End of Run |

Mass Spectrometry Parameters (MRM)

Source: Electrospray Ionization (ESI), Positive Mode. Capillary Voltage: 2.5 kV. Desolvation Temp: 500°C.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Dabigatran | 472.2 | 289.1 | 30 | 28 | Quantifier |

| Dabigatran | 472.2 | 306.2 | 30 | 20 | Qualifier |

| 478.2 | 295.2 | 30 | 28 | Internal Std | |

| Dabigatran Etexilate | 628.3 | 289.1 | 40 | 32 | Monitor (Prodrug) |

Analytical Workflow Diagram

The following diagram details the logical flow of the analytical procedure, highlighting the quality control checkpoints.

Figure 2: Step-by-step analytical workflow emphasizing the acidification step during protein precipitation.

Validation & Performance Criteria

To ensure this method meets FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be met:

-

Linearity:

ng/mL ( -

Accuracy & Precision:

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15%.

-

-

Matrix Effect: The Matrix Factor (MF) should be evaluated by comparing the peak response in extracted blank plasma vs. neat solution. The IS-normalized MF should be close to 1.0.

-

Stability:

-

Bench-top: 4 hours at room temp (Acidified).

-

Freeze-thaw: 3 cycles at -80°C.

-

Autosampler: 24 hours at 10°C.

-

Senior Scientist's Note (Expert Insights)

The "Phospholipid" Trap: While Protein Precipitation (PPT) is fast, it often leaves phospholipids in the supernatant. These lipids elute late in the run and can suppress the ionization of dabigatran in subsequent injections if the gradient is not aggressive enough at the end.

-

Solution: Ensure the "Wash" phase (90% B) in the gradient (2.0 - 2.5 min) is sufficient. If you observe drifting sensitivity, consider using a "Hybrid SPE-PPT" plate (e.g., Waters Ostro or Phenomenex Phree) to physically remove phospholipids.

Carryover Management: Dabigatran is basic and sticky.

-

Solution: Use a weak needle wash of 5% MeOH and a strong needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

-

Delavenne, X., et al. (2012). "Development and validation of a simple and rapid LC-MS/MS method for the quantification of dabigatran, a novel anticoagulant, in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5][6][7]

-

Schmid, R., et al. (2019). "Determination of dabigatran, rivaroxaban and apixaban in human plasma by LC-MS/MS." Clinical Biochemistry.

-